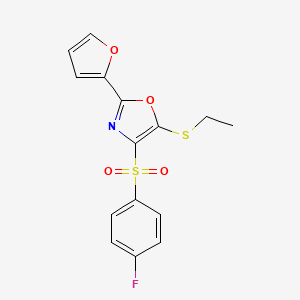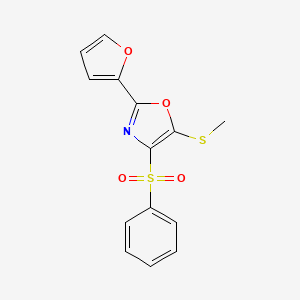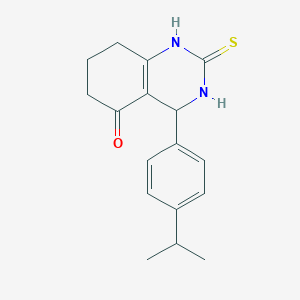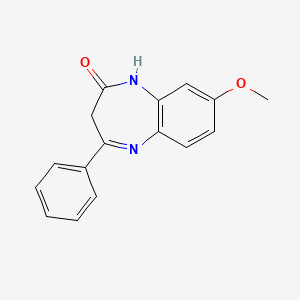![molecular formula C16H16N2O3S2 B10807592 5-Cyclopropyl-2-(2-oxooxolan-3-yl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B10807592.png)
5-Cyclopropyl-2-(2-oxooxolan-3-yl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-646958 is a small molecule compound that has garnered interest in scientific research due to its potential therapeutic applications. It is known to act as a protein kinase C inhibitor, which makes it a valuable tool in the study of various cellular processes and diseases, particularly in the field of oncology .
Preparation Methods
Stepwise organic synthesis: This includes the formation of key intermediates through reactions such as alkylation, acylation, and cyclization.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the intermediates and final product.
Industrial production: Large-scale production may involve optimization of reaction conditions to increase yield and purity, as well as the use of automated synthesis equipment to ensure consistency and scalability.
Chemical Reactions Analysis
WAY-646958, like many small molecule inhibitors, can undergo various chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Major products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
WAY-646958 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of protein kinase C and its effects on various biochemical pathways.
Biology: Researchers use it to investigate the role of protein kinase C in cell signaling, proliferation, and apoptosis.
Medicine: It has potential therapeutic applications in the treatment of cancers and other diseases where protein kinase C is implicated.
Industry: It may be used in the development of new pharmaceuticals and as a reference compound in drug discovery and development.
Mechanism of Action
WAY-646958 exerts its effects by inhibiting protein kinase C, an enzyme that plays a crucial role in various cellular processes. Protein kinase C is involved in the regulation of cell growth, differentiation, and apoptosis. By inhibiting this enzyme, WAY-646958 can modulate these processes, making it a valuable tool in cancer research and other fields .
Comparison with Similar Compounds
WAY-646958 can be compared with other protein kinase C inhibitors, such as:
Staurosporine: A potent, non-selective protein kinase inhibitor.
Gö 6983: A selective inhibitor of protein kinase C isoforms.
Bisindolylmaleimide I: Another selective protein kinase C inhibitor.
What sets WAY-646958 apart is its specific structure and binding affinity, which may offer unique advantages in certain research applications. Its selectivity and potency make it a valuable tool for studying protein kinase C-related pathways and developing targeted therapies.
Properties
Molecular Formula |
C16H16N2O3S2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-cyclopropyl-2-(2-oxooxolan-3-yl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H16N2O3S2/c1-2-6-18-14(19)12-10(9-3-4-9)8-22-13(12)17-16(18)23-11-5-7-21-15(11)20/h2,8-9,11H,1,3-7H2 |
InChI Key |
TUTOTIUSRKDSNY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SC3CCOC3=O)SC=C2C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[3-(4-Ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-B]indol-2-YL]sulfanyl}-N-(5-methyl-1,2-oxazol-3-YL)acetamide](/img/structure/B10807532.png)
![ethyl [(3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetate](/img/structure/B10807535.png)
![ethyl 4-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperazine-1-carboxylate](/img/structure/B10807551.png)
![N-[(3-methoxyphenyl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B10807553.png)
![ethyl 6-(2-methylbenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B10807558.png)
![[1-[(3,5-Dichloropyridin-2-yl)amino]-1-oxopropan-2-yl] 1-(benzenesulfonyl)piperidine-4-carboxylate](/img/structure/B10807560.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)methyl 2-[(2-phenylacetyl)amino]benzoate](/img/structure/B10807563.png)
![(4-oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl (2S)-3-methyl-2-[(4-methylbenzoyl)amino]butanoate](/img/structure/B10807571.png)
![2-Methyl-3,5,6,7-Tetrahydro-4h-Cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-One](/img/structure/B10807584.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B10807594.png)
